molecular formula C22H28N6O3S B2661062 N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1113104-33-8

N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2661062
CAS No.: 1113104-33-8
M. Wt: 456.57
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Description

N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The core [1,2,4]triazolo[4,3-a]quinazolinone scaffold is a known pharmacophore associated with binding to the PARP enzyme's active site, a critical target for cancer therapy. PARP enzymes play a key role in the repair of DNA single-strand breaks; inhibition of PARP leads to the accumulation of DNA damage and, in cells with homologous recombination deficiencies such as BRCA mutations, synthetic lethality. This compound is designed to exploit this mechanism, making it a valuable tool for studying DNA damage response pathways and for evaluating novel combination therapies in preclinical models. The structural complexity, featuring the cyclohexyl propanamide side chain and the (dimethylcarbamoyl)methyl]sulfanyl substituent, is engineered to optimize pharmacokinetic properties and target binding affinity. Researchers utilize this compound to investigate the broader therapeutic potential of PARP inhibition beyond oncology, including in the fields of inflammation and cardiovascular diseases where PARP activity is implicated. Its primary research value lies in its utility as a potent, selective chemical probe for dissecting the biological functions of PARP and for advancing the development of next-generation targeted cancer treatments.

Properties

IUPAC Name

N-cyclohexyl-3-[1-[2-(dimethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-26(2)19(30)14-32-22-25-24-21-27(13-12-18(29)23-15-8-4-3-5-9-15)20(31)16-10-6-7-11-17(16)28(21)22/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEIVEPVELZRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the formation of the triazoloquinazoline core through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the Sulfanyl Group:

    Attachment of the Dimethylcarbamoyl Moiety: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride under basic conditions.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group through an amide coupling reaction using cyclohexylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, with solvents like dichloromethane or tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.

    Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazoloquinazoline Derivatives

Core Structure Variations

  • Target Compound : Features a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core. The "4,3-a" ring fusion distinguishes it from other triazoloquinazoline isomers (e.g., [4,3-c]) .
  • Compound 8a/8b (): Derived from a [1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one core. The altered ring fusion (4,3-c vs.

Substituent Modifications

Position 1 Substituents
  • Target Compound: [(Dimethylcarbamoyl)methyl]sulfanyl group.
  • Compound : [(Benzylcarbamoyl)methyl]sulfanyl group. The benzyl group introduces aromaticity, which may facilitate π-π stacking in biological targets but increases molecular weight and lipophilicity .
Position 4 Substituents
  • Target Compound : N-cyclohexyl propanamide. The cyclohexyl group provides significant steric bulk and lipophilicity, likely influencing membrane permeability.
  • Compound: N-isopropyl propanamide.

Molecular and Physicochemical Properties

Property Target Compound Compound Compound 8a
IUPAC Name N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide 3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate
Molecular Formula C₂₄H₂₉N₆O₃S (inferred) C₂₄H₂₆N₆O₃S Varies (e.g., C₁₈H₁₈N₄O₃ for 8a)
Molecular Weight ~503.6 g/mol (calculated) 478.57 g/mol ~362.36 g/mol (for 8a)
Core Structure [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one [1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
Key Substituents Dimethylcarbamoyl (position 1); cyclohexyl (position 4) Benzylcarbamoyl (position 1); isopropyl (position 4) Acetate ester (position 6)

Implications of Structural Differences

  • Solubility : The dimethylcarbamoyl group (target) may improve aqueous solubility relative to the benzylcarbamoyl group () due to reduced aromaticity .
  • Synthetic Accessibility : Substituents like dimethylcarbamoyl are synthetically simpler than benzylcarbamoyl, which requires additional steps for benzyl group introduction .

Biological Activity

N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H29N7O3SC_{25}H_{29}N_{7}O_{3}S with a molecular weight of 507.61 g/mol. The structure features a cyclohexyl group and a triazoloquinazolinone moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds related to quinazolinones and triazoles exhibit various biological activities, including anticancer, anti-inflammatory, and antihistaminic effects. The following sections detail these activities.

Anticancer Activity

Recent studies have shown that quinazolinone derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • EGFR Inhibition : Certain derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Compounds with similar structures showed IC50 values as low as 0.35±0.110.35\pm 0.11 µM against EGFR .
  • Cell Cycle Arrest : Compounds induce cell cycle arrest in the G1 phase in specific cancer cell lines, promoting apoptosis. For example, a derivative exhibited a significant increase in early apoptosis markers after treatment .

Antihistaminic Activity

Quinazolinone derivatives have also been evaluated for their antihistaminic properties:

  • In vivo studies demonstrated that certain compounds protected guinea pigs from histamine-induced bronchospasm significantly . The most active compound in this series provided 72.96% protection compared to the standard chlorpheniramine maleate (71.00% protection) with lower sedation effects.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key kinases involved in tumor proliferation and survival.
  • Apoptosis Induction : It triggers apoptotic pathways leading to cancer cell death through intrinsic mechanisms involving Bcl-2 family proteins and caspases .

Case Studies

Several studies have investigated compounds structurally related to this compound:

StudyCompoundActivityIC50 Value
4-cyclohexyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneAntihistaminic72.96% protection
Quinazolinone derivative 13Cytotoxicity against HCT-1165.405.40 µM
Quinazolinone derivative 11EGFR inhibition0.35±0.110.35\pm 0.11 µM

Q & A

Q. What are the key steps and optimized conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the triazoloquinazoline core via hydrazine derivatives and carbon disulfide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfanyl Group Introduction : Thiolation using reagents like thiourea or mercaptoacetic acid, often at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) .
  • Amidation : Coupling with N-cyclohexylpropanamide using coupling agents (e.g., HBTU) in the presence of triethylamine . Optimization : Yields (>70%) are achieved by controlling temperature (±2°C), solvent purity (>99%), and catalyst ratios (e.g., 1.1:1 molar excess of RCH₂Cl) .

Q. Which analytical techniques are critical for characterizing this compound?

  • HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.1 ppm for dimethylcarbamoyl methyl groups) .
  • Mass Spectrometry (MS) : Exact mass verification (e.g., m/z 379.86 for C₁₆H₁₈ClN₅O₂S analogs) .
  • X-ray Crystallography : Resolves 3D conformation for docking studies .

Q. How are common impurities mitigated during synthesis?

  • Byproducts : Unreacted intermediates (e.g., triazoloquinazoline precursors) are removed via silica gel chromatography (hexane:ethyl acetate, 3:1) .
  • Solvent Traces : Reduced to <0.1% using high-vacuum drying (24 hrs, 40°C) .
  • Oxidative Degradation : Stabilized with antioxidants (e.g., BHT at 0.01% w/w) in inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity?

The compound inhibits kinases (e.g., EGFR) via:

  • Triazoloquinazoline Core : π-π stacking with ATP-binding pockets (docking scores: −9.2 kcal/mol) .
  • Sulfanyl Group : Covalent binding to cysteine residues (e.g., Cys797 in EGFR) .
  • Dimethylcarbamoyl Methyl : Enhances solubility (logP = 2.3) and membrane permeability (Papp > 5 × 10⁻⁶ cm/s) . Evidence : IC₅₀ values of 0.8–2.4 µM in cancer cell lines (e.g., A549, MCF-7) correlate with kinase inhibition .

Q. How can structural modifications enhance its pharmacological profile?

  • Substituent Optimization :
ModificationEffectExample
Chlorine at C7↑ EGFR selectivity (IC₅₀: 0.5 µM vs. 2.1 µM wild type)
Methoxy groups↑ Metabolic stability (t₁/₂: 4.2 hrs → 8.7 hrs)
Cyclohexyl → Adamantyl↑ Blood-brain barrier penetration (brain:plasma ratio = 1.5)
  • Prodrug Strategies : Esterification of the propanamide group improves oral bioavailability (F%: 22 → 58) .

Q. How to resolve contradictions in reported synthesis protocols?

Discrepancies in solvent choices (DMF vs. THF) or catalysts (K₂CO₃ vs. NaH) arise from differing intermediate reactivities.

  • Case Study :
StepProtocol A (DMF, K₂CO₃) Protocol B (THF, NaH) Resolution
AlkylationYield: 68% (room temp)Yield: 52% (0°C)DMF preferred for polar intermediates .
  • Recommendation : Screen solvents/catalysts via DoE (Design of Experiments) to identify robust conditions .

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